molecular formula C24H20FNO4 B557952 Fmoc-Phe(2-F)-OH CAS No. 205526-26-7

Fmoc-Phe(2-F)-OH

Cat. No. B557952
CAS RN: 205526-26-7
M. Wt: 405.4 g/mol
InChI Key: ARHOAMSIDCQWEW-QFIPXVFZSA-N
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Description

Fmoc-Phe(2-F)-OH, also known as Fmoc-2-fluoro-L-phenylalanine, is a derivative of phenylalanine . It has an empirical formula of C24H20FNO4 and a molecular weight of 405.42 .


Synthesis Analysis

The synthesis of Fmoc-Phe(2-F)-OH involves the use of a weak base such as triethylamine in an ionic liquid . A study also mentions the use of MeOH, EtOH, or iPrOH (5 mL), and SOCl2 (0.36 mmol, 1.2 eq.) .


Molecular Structure Analysis

The molecular structure of Fmoc-Phe(2-F)-OH is represented by the SMILES string OC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 .


Chemical Reactions Analysis

The removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid is a key chemical reaction involving Fmoc-Phe(2-F)-OH . This process is efficient at room temperature for various amines and amino acid methyl esters .


Physical And Chemical Properties Analysis

Fmoc-Phe(2-F)-OH is a solid substance . It has a solubility of 90 mg/mL in DMSO when ultrasonicated . It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Hydrogel Formation for Biomedical Applications

Fmoc-Phe(2-F)-OH can be used in the formation of hydrogels, which are networks of polymer chains that can retain water and are commonly used in biomedical applications such as tissue engineering, drug delivery, and wound healing. The self-assembly properties of Fmoc-phenylalanine derivatives contribute to hydrogel formation, which is crucial for creating scaffolds that mimic the natural extracellular matrix .

Antimicrobial Hydrogels

The compound’s ability to form nanofibrillar hydrogels can be harnessed to create antimicrobial surfaces. These hydrogels can be effective against both Gram-positive and Gram-negative bacteria, making them useful in preventing infections and as coatings for medical devices .

Cell Cultivation

Fmoc-modified amino acids, including Fmoc-Phe(2-F)-OH, can be utilized for cell cultivation. They provide a bio-inspired environment that supports cell growth and differentiation, which is beneficial for various research applications and therapeutic purposes .

Bio-Templating

The self-assembling nature of Fmoc-amino acids allows them to serve as bio-templates for the synthesis of nanomaterials. This application is valuable in nanotechnology for creating structures with precise molecular arrangements .

Optical Applications

Fmoc-Phe(2-F)-OH derivatives have properties that can be applied in optical technologies. Their ability to form ordered structures at the nanoscale makes them suitable for use in designing optical sensors and devices .

Drug Delivery Systems

Due to their structural versatility and biocompatibility, Fmoc-amino acids like Fmoc-Phe(2-F)-OH are explored for drug delivery systems. They can be engineered to carry therapeutic agents and release them at specific sites within the body .

Catalytic Properties

The compound’s potential catalytic properties can be investigated for use in chemical reactions. As a modified amino acid, it may act as a catalyst in organic synthesis or enzymatic reactions .

Therapeutic Applications

Fmoc-Phe(2-F)-OH may have therapeutic properties that could be utilized in developing new treatments. Its ability to interact with biological systems could lead to novel approaches in medicine .

Safety and Hazards

The safety data sheet of Fmoc-Phe(2-F)-OH indicates that it may cause eye, skin, and respiratory tract irritation. It may also be harmful if swallowed or inhaled . It is advised to use personal protective equipment and avoid dust formation .

Mechanism of Action

Target of Action

Fmoc-Phe(2-F)-OH, also known as Fmoc-L-2-Fluorophenylalanine, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are important in biomedical applications . The compound plays a key role in the self-assembly of these hydrogels .

Mode of Action

The compound interacts with its targets through a process of self-assembly . This process is influenced by multiple factors including the Fmoc and phenylalanine covalent linkage, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making Fmoc-Phe(2-F)-OH hydrogel .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Phe(2-F)-OH are primarily related to the formation of hydrogels . The compound’s self-assembly process leads to the formation of these hydrogels, which are important in various biomedical applications .

Result of Action

The result of Fmoc-Phe(2-F)-OH’s action is the formation of hydrogels . These hydrogels are formed through a self-assembly process influenced by various factors . The hydrogels formed have potential applications in the biomedical field .

Action Environment

The action of Fmoc-Phe(2-F)-OH is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly process leading to hydrogel formation . The compound’s action, efficacy, and stability can therefore be influenced by changes in these environmental conditions .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOAMSIDCQWEW-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370353
Record name Fmoc-Phe(2-F)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe(2-F)-OH

CAS RN

205526-26-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Phe(2-F)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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